molecular formula C10H21N3O B11792740 2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide

2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide

Cat. No.: B11792740
M. Wt: 199.29 g/mol
InChI Key: PVESULPZKUQRON-GKAPJAKFSA-N
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Description

2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an amide group, a piperidine ring, and a methyl group

Preparation Methods

The synthesis of 2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amide Group: The amide group is introduced by reacting the piperidine derivative with a suitable amine and a carboxylic acid derivative under specific conditions.

    Methylation: The final step involves the methylation of the amine group to obtain the desired compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide can be compared with other similar compounds, such as:

    2-amino-N-ethylpropanamide: This compound has a similar structure but with an ethyl group instead of a piperidine ring.

    N-methyl-2-piperidinylpropanamide: This compound has a similar structure but lacks the amino group.

    N-methyl-N-[(3S)-1-methylpiperidin-3-yl]acetamide: This compound has an acetamide group instead of a propanamide group.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)9-5-4-6-12(2)7-9/h8-9H,4-7,11H2,1-3H3/t8?,9-/m0/s1

InChI Key

PVESULPZKUQRON-GKAPJAKFSA-N

Isomeric SMILES

CC(C(=O)N(C)[C@H]1CCCN(C1)C)N

Canonical SMILES

CC(C(=O)N(C)C1CCCN(C1)C)N

Origin of Product

United States

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